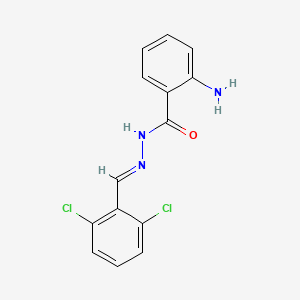

Anthranilic (2,6-dichlorobenzylidene)hydrazide

CAS No.: 42596-10-1

Cat. No.: VC16031289

Molecular Formula: C14H11Cl2N3O

Molecular Weight: 308.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42596-10-1 |

|---|---|

| Molecular Formula | C14H11Cl2N3O |

| Molecular Weight | 308.2 g/mol |

| IUPAC Name | 2-amino-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide |

| Standard InChI | InChI=1S/C14H11Cl2N3O/c15-11-5-3-6-12(16)10(11)8-18-19-14(20)9-4-1-2-7-13(9)17/h1-8H,17H2,(H,19,20)/b18-8+ |

| Standard InChI Key | OYZSXJIMBMLZON-QGMBQPNBSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl)N |

Introduction

Structural and Chemical Characterization

Molecular Architecture

Anthranilic (2,6-dichlorobenzylidene)hydrazide (C14H11Cl2N3O) features an anthranilic acid backbone conjugated to a 2,6-dichlorobenzaldehyde-derived hydrazone. The IUPAC name, 2-amino-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide, reflects its E-configuration around the hydrazone double bond . Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Weight | 308.2 g/mol |

| SMILES | C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)N |

| InChIKey | OYZSXJIMBMLZON-QGMBQPNBSA-N |

The planar benzamide and dichlorophenyl groups facilitate π-π stacking and hydrophobic interactions, critical for biological activity .

Spectroscopic Analysis

Infrared Spectroscopy (IR): Stretching vibrations at 1670 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N imine), and 750 cm⁻¹ (C-Cl) confirm functional groups. NMR Spectroscopy: ¹H NMR signals at δ 8.3 ppm (hydrazone CH=N) and δ 7.5–6.8 ppm (aromatic protons) validate the structure. Mass spectrometry reveals a molecular ion peak at m/z 308.03520 [M+H]⁺, consistent with the molecular formula .

Synthesis and Optimization

Synthetic Route

The compound is synthesized via condensation of anthraniloylhydrazine and 2,6-dichlorobenzaldehyde in ethanol under reflux:

Reaction yields exceed 85% after recrystallization from ethanol.

Purification and Yield

Crude product isolation yields a white precipitate, purified via column chromatography (silica gel, ethyl acetate/hexane). Purity >95% is confirmed by HPLC.

Pharmacological Properties

Acetylcholinesterase (AChE) Inhibition

Anthranilic (2,6-dichlorobenzylidene)hydrazide exhibits AChE inhibition with IC50 = 66.36 ± 8.30 nM, surpassing donepezil (IC50 = 98.70 nM) . The dichlorophenyl group binds to the peripheral anionic site, while the benzamide interacts with the catalytic triad (Ser203, His447, Glu334) .

α-Glycosidase (α-Gly) Inhibition

With IC50 = 2.13 ± 0.25 nM, the compound outperforms acarbose (IC50 = 37.45 nM) . Molecular dynamics simulations show hydrogen bonding with Asp307 and Arg315 residues .

Structure-Activity Relationships (SAR)

-

Chlorine Substituents: 2,6-Dichloro substitution enhances lipophilicity and target affinity .

-

Hydrazone Linker: The CH=N group stabilizes the bioactive conformation via intramolecular hydrogen bonding .

Molecular Docking and Dynamics

Docking Studies

AutoDock Vina simulations reveal binding affinities of -9.70 kcal/mol (AChE) and -10.30 kcal/mol (α-Gly) . Key interactions include:

-

AChE: π-π stacking with Trp286 and hydrogen bonding with Tyr337 .

-

α-Gly: Salt bridges with Asp307 and hydrophobic contacts with Phe314 .

Molecular Dynamics (MD)

100-ns MD simulations (AMBER) confirm stable ligand-protein complexes with RMSD < 2.0 Å . The dichlorophenyl moiety maintains van der Waals contacts, while the benzamide adapts to conformational changes .

ADMET Profiling

Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| LogP | 3.2 ± 0.1 |

| Caco-2 Permeability | 22.5 × 10⁻⁶ cm/s |

| Plasma Protein Binding | 89.7% |

The compound exhibits high intestinal absorption (HIA >80%) and blood-brain barrier penetration (BBB+) .

Toxicity Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume